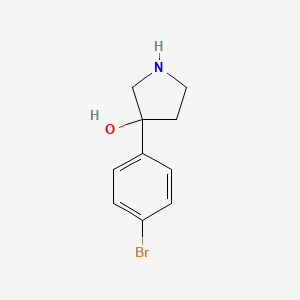

3-(4-BROMOPHENYL)-3-PYRROLIDINOL

Beschreibung

3-(4-Bromophenyl)-3-pyrrolidinol is a pyrrolidine derivative featuring a brominated aromatic ring attached to the 3-position of the pyrrolidinol scaffold. Pyrrolidinol compounds are five-membered, nitrogen-containing heterocycles with a hydroxyl group, making them versatile intermediates in medicinal chemistry due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties . The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing characteristics, which may enhance binding affinity to biological targets and influence metabolic stability.

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)10(13)5-6-12-7-10/h1-4,12-13H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWUXJAQNHPMGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C2=CC=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMOPHENYL)-3-PYRROLIDINOL can be achieved through various synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound under palladium catalysis .

Industrial Production Methods

Industrial production of 3-(4-BROMOPHENYL)-3-PYRROLIDINOL typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-BROMOPHENYL)-3-PYRROLIDINOL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: 3-(4-Bromophenyl)pyrrolidin-3-one.

Reduction: 3-(4-Phenyl)pyrrolidin-3-ol.

Substitution: 3-(4-Aminophenyl)pyrrolidin-3-ol or 3-(4-Thiophenyl)pyrrolidin-3-ol.

Wissenschaftliche Forschungsanwendungen

3-(4-BROMOPHENYL)-3-PYRROLIDINOL has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-(4-BROMOPHENYL)-3-PYRROLIDINOL involves its interaction with specific molecular targets and pathways. The compound’s biological activity is influenced by the presence of the bromophenyl and hydroxyl groups, which can interact with enzymes and receptors in the body. Molecular docking studies have shown that the compound can bind to specific proteins, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

3-Pyrrolidinol (Parent Compound)

The parent compound, 3-pyrrolidinol (CAS 40499-83-0), lacks the 4-bromophenyl group and serves as a baseline for structural comparison. Its simpler structure results in lower molecular weight (87.12 g/mol) and density (1.018–1.048 g/cm³) compared to brominated analogs . Enantiomers such as (R)-(+)- and (S)-3-pyrrolidinol are commercially available, highlighting the importance of stereochemistry in biological activity .

3-[4-(Trifluoromethyl)phenyl]-3-pyrrolidinol

This analog replaces the bromine atom with a trifluoromethyl group (CF₃), significantly altering physicochemical properties:

1,3,4-Oxadiazole Derivatives

Compounds such as 1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa) and 1-(4-bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) share the 4-bromophenyl moiety but incorporate a 1,3,4-oxadiazole ring. These derivatives exhibit notable anti-inflammatory activity:

| Compound | Anti-Inflammatory Activity (% Inhibition) | Severity Index (SI) | Reference |

|---|---|---|---|

| IIIa | 59.5% | 0.75 | |

| IIIb | 61.9% | 0.83 | |

| Indomethacin (Reference) | 64.3% | 2.67 |

The lower SI values of IIIa and IIIb (<1.0) compared to indomethacin (2.67) suggest reduced toxicity, making them promising leads . The oxadiazole ring enhances π-π stacking interactions with biological targets, a feature absent in pyrrolidinols.

Coumarin Derivatives

Brodifacoum and difethialone are 4-hydroxycoumarin derivatives containing a 4-bromophenyl group. These compounds act as anticoagulants by inhibiting vitamin K epoxide reductase . Unlike 3-(4-bromophenyl)-3-pyrrolidinol, their extended conjugated systems (e.g., chromen-4-one) enable strong binding to serum albumin, prolonging half-life but increasing toxicity risks .

Acryloyl Phenoxy Derivatives

Compounds like 2-(2-(3-(4-bromophenyl)acryloyl)phenoxy)-N,N-diphenylacetamide feature acryloyl and amide groups. These structures are synthesized via chloroacetylation and chalcone coupling, emphasizing their utility as synthetic intermediates rather than direct therapeutic agents . Their larger molecular size (>400 g/mol) may limit bioavailability compared to pyrrolidinol derivatives.

Biologische Aktivität

3-(4-Bromophenyl)-3-pyrrolidinol is a compound with potential pharmacological significance, particularly in the realms of neuropharmacology and oncology. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its mechanisms, efficacy, and potential therapeutic applications.

- Chemical Name : 3-(4-Bromophenyl)-3-pyrrolidinol

- CAS Number : [Not specified in the provided data]

- Molecular Formula : C11H12BrN

- Molecular Weight : 240.12 g/mol

Research indicates that 3-(4-bromophenyl)-3-pyrrolidinol may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cancer pathways. Its bromophenyl group is hypothesized to enhance binding affinity to specific receptors.

Key Biological Targets:

- Neurotransmitter Receptors : Potential modulation of dopamine and serotonin receptors.

- Kinases : Inhibition of specific kinases involved in tumor progression.

Biological Activity Overview

The biological activities of 3-(4-bromophenyl)-3-pyrrolidinol have been evaluated through various assays, including cytotoxicity tests against cancer cell lines and receptor binding studies.

Cytotoxicity Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of several cancer cell lines:

These results suggest that 3-(4-bromophenyl)-3-pyrrolidinol exhibits significant cytotoxic effects, particularly in liver and breast cancer models.

Mechanistic Insights

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest, as indicated by assays measuring caspase activation and cell cycle distribution.

Case Studies

-

Neuropharmacological Effects :

- A study investigated the effects of 3-(4-bromophenyl)-3-pyrrolidinol on behavioral models of anxiety and depression. Results indicated a dose-dependent reduction in anxiety-like behaviors in rodent models, suggesting potential as an anxiolytic agent.

-

Antitumor Activity :

- In a xenograft model of human breast cancer, administration of 3-(4-bromophenyl)-3-pyrrolidinol led to significant tumor size reduction compared to controls, highlighting its potential as an anti-cancer therapeutic.

Toxicity Profile

Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits low toxicity levels. Parameters such as ALT, AST, and BUN were within normal ranges in animal studies, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.